4-bromophenyl 1-methyl-1-[(4-methylphenyl)carbonyl]-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMOPHENYL 1-METHYL-1-(4-METHYLBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE is a complex organic compound with a unique structure that includes a bromophenyl group, a methylbenzoate moiety, and a dihydrocyclopropa[c]chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMOPHENYL 1-METHYL-1-(4-METHYLBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclopropanation: The formation of the dihydrocyclopropa[c]chromene core can be achieved through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Coupling Reactions: The final coupling of the bromophenyl and methylbenzoate moieties can be performed using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMOPHENYL 1-METHYL-1-(4-METHYLBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-BROMOPHENYL 1-METHYL-1-(4-METHYLBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-BROMOPHENYL 1-METHYL-1-(4-METHYLBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylbenzene: A simpler compound with a bromophenyl group attached to a benzene ring.
Methyl 4-(4-bromophenyl)benzoate: Contains a bromophenyl group and a methylbenzoate moiety.
4-Bromophenethyl bromide: A brominated compound with a phenethyl group.
Uniqueness
4-BROMOPHENYL 1-METHYL-1-(4-METHYLBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and a cyclopropane ring. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H19BrO5 |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
(4-bromophenyl) 1-methyl-1-(4-methylbenzoyl)-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate |
InChI |
InChI=1S/C26H19BrO5/c1-15-7-9-16(10-8-15)22(28)25(2)21-19-5-3-4-6-20(19)32-24(30)26(21,25)23(29)31-18-13-11-17(27)12-14-18/h3-14,21H,1-2H3 |
InChI Key |
GKTYJXHLNRCVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2(C3C2(C(=O)OC4=CC=CC=C34)C(=O)OC5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.